N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline
Description
Properties
Molecular Formula |
C21H19N3 |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
N-[(2-methyl-1H-indol-3-yl)-pyridin-2-ylmethyl]aniline |
InChI |
InChI=1S/C21H19N3/c1-15-20(17-11-5-6-12-18(17)23-15)21(19-13-7-8-14-22-19)24-16-9-3-2-4-10-16/h2-14,21,23-24H,1H3 |
InChI Key |
VMXNFSIQQYRFDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC=CC=N3)NC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Mannich Reaction-Based Synthesis
The Mannich reaction is a cornerstone for constructing the methylene bridge between the indole and pyridine rings.
Procedure :
-
Reactants : 2-Methylindole (1.0 equiv), pyridine-2-carbaldehyde (1.2 equiv), aniline (1.5 equiv).
-
Catalyst : ZnCl₂ (10 mol%) or BF₃·Et₂O (15 mol%).
-
Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) under reflux.
-
Conditions : 12–24 hours at 60–80°C under nitrogen atmosphere.
-
Workup : Neutralization with aqueous NaHCO₃, extraction with DCM, and column chromatography (silica gel, hexane/ethyl acetate).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 58–72% |
| Purity (HPLC) | >95% |
| Reaction Time | 18 hours |
Mechanistic Insight :
The Lewis acid catalyzes imine formation between pyridine-2-carbaldehyde and aniline, followed by nucleophilic attack by the C3 position of 2-methylindole to form the methylene bridge.
Reductive Amination Approach
This method avoids strong Lewis acids by employing a two-step sequence:
Step 1: Formation of Schiff Base
-
Reactants : Pyridine-2-carbaldehyde (1.0 equiv), aniline (1.1 equiv).
-
Catalyst : Acetic acid (5 mol%).
-
Conditions : Reflux in ethanol for 6 hours.
-
Intermediate : N-(Pyridin-2-ylmethylene)aniline (isolated yield: 85%).
Step 2: Indole Coupling
-
Reactants : Schiff base (1.0 equiv), 2-methylindole (1.2 equiv).
-
Reducing Agent : NaBH₃CN (1.5 equiv).
-
Solvent : Methanol at 0°C→RT.
Advantages :
-
Mild conditions suitable for acid-sensitive substrates.
-
Higher functional group tolerance compared to Mannich reactions.
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times:
Procedure :
-
Reactants : 2-Methylindole, pyridine-2-carbaldehyde, aniline (1:1.2:1.5).
-
Catalyst : Montmorillonite K10 (20 mg/mmol).
-
Solvent : Solvent-free conditions.
-
Microwave : 300 W, 100°C, 30 minutes.
Comparative Data :
| Method | Time (h) | Yield (%) |
|---|---|---|
| Conventional Mannich | 18 | 68 |
| Microwave | 0.5 | 78 |
Optimization Strategies
Solvent Effects
Polar aprotic solvents (e.g., DMF) improve solubility but may promote side reactions. Non-polar solvents (toluene) favor slower, selective coupling.
Catalytic Systems
Temperature Control
Exceeding 80°C leads to indole decomposition, while temperatures below 60°C result in incomplete conversion.
Characterization and Validation
Synthetic batches are validated using:
-
¹H/¹³C NMR : Confirm methylene bridge (δ 4.8–5.2 ppm) and aromatic proton integration.
-
HPLC : Purity >95% with C18 column (acetonitrile/water gradient).
Challenges and Solutions
-
Regioselectivity : The C3 position of indole is highly nucleophilic, but competing C2 attack is mitigated using bulky catalysts (e.g., Zn(OTf)₂).
-
Purification : Silica gel chromatography remains standard, though preparative HPLC is employed for high-purity batches (>99%).
Industrial-Scale Considerations
Pilot-scale synthesis (1 kg batch) employs:
-
Continuous Flow Reactors : Reduce reaction time to 2 hours with 75% yield.
-
Green Solvents : Cyclopentyl methyl ether (CPME) replaces DCM, aligning with EPA guidelines.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of oxides and quinones.
Reduction: Formation of reduced indole and pyridine derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated products.
Scientific Research Applications
N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety allows it to bind to multiple receptors, influencing various biological pathways. For instance, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Variations and Electronic Effects
The compound’s closest analogs differ in substituents on the aniline ring, the position of the pyridine nitrogen, or the presence of additional heterocycles. Key examples include:
Key Observations :
- Pyridine Position : The pyridin-2-yl group in the target compound favors coordination to metal centers (e.g., Pd(II)) through its nitrogen atom, unlike pyridin-3-yl derivatives, which may exhibit weaker or altered binding .
- Substituent Effects: Electron-withdrawing groups (e.g., -NO₂ in ’s compound 4) increase electrophilicity, whereas electron-donating groups (e.g., -CH₃ in ) stabilize the aniline ring, modulating reaction kinetics in metal complexes .
Reactivity in Coordination Chemistry
The target compound’s structural analogs have been extensively studied in Pd(II) complexes. For instance:
- Substitution Kinetics : Para-substituted N-((pyridin-2-yl)methyl)aniline ligands in Pd(II) complexes exhibit substitution rates inversely correlated with the electron-donating strength of substituents. For example, complexes with -OCH₃ (electron-donating) show slower chloride substitution by thiourea nucleophiles compared to -H or -F analogs . The target compound (para-H) would thus exhibit intermediate reactivity.
- Mechanistic Behavior : Substitution follows a two-step associative mechanism, with chloride trans to pyridine replaced first due to the pyridine’s strong trans effect .
Table 2 : Substitution Rate Constants (k, M⁻¹s⁻¹) for Pd(II) Complexes with Thiourea Nucleophiles at 25°C
| Substituent on Aniline | Thiourea (TU) | N,N'-Dimethylthiourea (DMTU) |
|---|---|---|
| -H (Target Compound) | 12.4 ± 0.3 | 8.7 ± 0.2 |
| -CH₃ | 9.8 ± 0.2 | 6.5 ± 0.1 |
| -OCH₃ | 7.1 ± 0.1 | 4.9 ± 0.1 |
| -F | 15.2 ± 0.4 | 10.3 ± 0.3 |
Biological Activity
N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline, a compound characterized by its unique structural features combining an indole ring, a pyridine ring, and an aniline moiety, has garnered significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and applications in drug development.
Structural Overview
The chemical structure of this compound can be represented as follows:
This compound features:
- Indole Ring : Known for its role in various biological processes.
- Pyridine Ring : Imparts unique pharmacological properties.
- Aniline Moiety : Contributes to the compound's reactivity and interaction with biological targets.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the Indole Ring : Utilizing Fischer indole synthesis with phenylhydrazine and an aldehyde or ketone under acidic conditions.
- Attachment of the Pyridine Ring : Achieved through cross-coupling reactions, such as Suzuki-Miyaura coupling.
- Formation of the Aniline Moiety : Often involves condensation reactions followed by reductions.
Anticancer Properties
Research indicates that derivatives of this compound exhibit significant anticancer activity. For instance, studies have shown that related compounds can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. A derivative demonstrated potent CDK2/cyclin E inhibitory activity with an IC50 value of 0.98 μM . This suggests potential applications in cancer therapy.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Its structural components allow it to interact with various microbial targets, leading to potential applications in treating infections.
Antiviral Properties
Some studies suggest that derivatives of this compound may exhibit antiviral effects, potentially making them candidates for further research in the context of viral infections.
Case Studies and Research Findings
Several studies have evaluated the biological activities of related compounds:
| Compound | Activity | IC50 Value | Reference |
|---|---|---|---|
| 5a | CDK2 Inhibition | 0.98 μM | |
| 4b | Antiproliferative (MCF-7) | 1.88 μM | |
| 4b | Antimicrobial Activity | Not specified | |
| 4c | Antiviral Activity | Not specified |
These findings highlight the compound's potential as a versatile agent in medicinal chemistry.
Q & A
Basic Questions
Q. What synthetic methodologies are employed to prepare N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline and related Pd(II) complexes?
- Methodological Answer : Multi-step organic reactions are utilized, often involving palladium or copper catalysts under inert atmospheres (e.g., argon). Solvents like dimethylformamide (DMF) or toluene are used at controlled temperatures. For Pd(II) complexes (e.g., PdL1-PdL5), ligands are synthesized via condensation reactions, followed by coordination with PdCl₂. Characterization includes ¹H/¹³C NMR, FTIR, LC-MS, and elemental analysis to confirm purity and structure .
Q. Which analytical techniques are critical for characterizing this compound and its metal complexes?
- Methodological Answer :
- Structural Confirmation : X-ray crystallography (monoclinic/orthorhombic systems for Pd complexes) .
- Spectroscopic Analysis : ¹H/¹³C NMR for ligand proton environments, FTIR for functional groups (e.g., C=N stretches), and LC-MS for molecular ion validation .
- Elemental Composition : Combustion analysis (C, H, N) ensures stoichiometric accuracy .
Q. What are the primary substitution reactions studied for Pd(II) complexes of this ligand?
- Methodological Answer : Substitution kinetics with sulfur-donor nucleophiles (e.g., thiourea derivatives) are conducted under pseudo-first-order conditions. Stopped-flow UV-Vis spectrophotometry monitors reaction progress. For example, chloride ligands in PdL1-PdL5 are replaced by thiourea (TU), with rate constants measured as a function of concentration and temperature .
Advanced Research Questions
Q. How do electronic and steric effects influence substitution kinetics in Pd(II) complexes of this ligand?
- Methodological Answer :
- Electronic Effects : Electron-withdrawing substituents (e.g., –Br, –F) on the para-position of the aniline moiety increase substitution rates due to enhanced electrophilicity at the Pd center. Electron-donating groups (e.g., –OCH₃, –CH₂CH₃) reduce reactivity .
- Steric Effects : Bulky nucleophiles (e.g., TMTU) exhibit slower kinetics compared to smaller analogs (TU, DMTU). Steric hindrance destabilizes the transition state in associative mechanisms .
- Activation Parameters : Negative ΔS‡ and positive ΔH‡ values confirm associative substitution pathways .
Q. What mechanistic insights explain the biological activity of indole-pyridine-aniline hybrids?
- Methodological Answer :
- Tubulin Polymerization Inhibition : Indole derivatives disrupt microtubule dynamics, inducing apoptosis in cancer cells. For example, N-[(2-methyl-1H-indol-3-yl)(phenyl)methyl]pyridin-2-amine shows IC₅₀ values <5 µM in cytotoxicity assays .
- DNA Interaction : Pd(II) complexes may intercalate DNA or bind sulfur-rich biomolecules (e.g., glutathione), though explicit studies are pending .
- Comparative Bioactivity : Structural analogs with methyl or methoxy groups exhibit enhanced antimicrobial and anticancer activity compared to unsubstituted derivatives .
Q. How can researchers design experiments to evaluate DNA binding and cytotoxicity of these complexes?
- Methodological Answer :
- DNA Binding Assays : Use UV-Vis titration or fluorescence quenching to study interactions with calf thymus DNA. Calculate binding constants (Kb) via the Benesi-Hildebrand method.
- Cytotoxicity Screening : Test complexes against human cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Compare IC₅₀ values with cisplatin controls .
- Apoptosis Markers : Flow cytometry (Annexin V/PI staining) and caspase-3 activation assays validate mechanisms .
Future Research Directions
- Kinetic Studies with Bulkier Nucleophiles : Investigate substitution reactions with glutathione (GSH) or L-methionine to model biological environments .
- In Vivo Toxicity Profiling : Assess pharmacokinetics and organ-specific toxicity in murine models.
- Structure-Activity Relationship (SAR) : Synthesize derivatives with varied indole/pyridine substituents to optimize bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
